molecular formula C12H9F3N2O2 B6386072 MFCD18316668 CAS No. 1261902-73-1

MFCD18316668

Cat. No.: B6386072
CAS No.: 1261902-73-1
M. Wt: 270.21 g/mol
InChI Key: PQJRKDAGXSSYDT-UHFFFAOYSA-N
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Description

MFCD18316668 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific reactivity and potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316668 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions] to form an intermediate compound.

    Step 2: Further reaction of the intermediate with [another reagent] under [different conditions] to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Batch Processing: Using large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

MFCD18316668 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized product].

    Reduction: Can be reduced using [reducing agents] to yield [reduced product].

    Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted products].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [agent 1] and [agent 2], typically under [conditions].

    Reduction: Reducing agents such as [agent 3] are used under [conditions].

    Substitution: Reagents like [agent 4] are employed under [specific conditions].

Major Products

Scientific Research Applications

MFCD18316668 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in biological studies, particularly in [specific biological processes].

    Medicine: Investigated for its potential therapeutic effects in treating [specific conditions].

    Industry: Utilized in industrial processes for the production of [specific products].

Mechanism of Action

The mechanism of action of MFCD18316668 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to [target molecule]: This interaction triggers a cascade of biochemical reactions.

    Modulating [specific pathway]: Influences the activity of [pathway], leading to [specific effects].

Properties

IUPAC Name

5-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-10-3-2-8(12(13,14)15)4-9(10)7-5-16-11(18)17-6-7/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJRKDAGXSSYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686879
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-73-1
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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